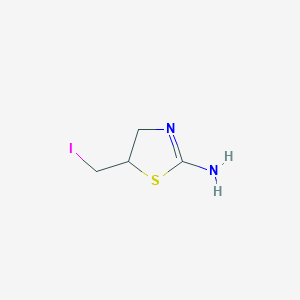

5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IN2S/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAJMMGUTXUNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=N1)N)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of thiazole derivatives with iodomethane under controlled conditions. One common method includes the use of iodine and potassium iodide as catalysts to facilitate the iodination process. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine suitable for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodomethyl Group

The iodomethyl (-CH₂I) substituent is a good leaving group, enabling nucleophilic substitution reactions. Reactions with nucleophiles (e.g., amines, alcohols, thiols) under basic conditions could replace iodide with other functional groups. For example:

-

Reaction with sodium methoxide : Substitution of iodide with methoxide (-OCH₃) to form 5-(methoxymethyl)-4,5-dihydro-1,3-thiazol-2-amine.

-

Reaction with thiols : Replacement of iodide with thiol groups (-SH) to generate thioether derivatives.

Such substitutions are analogous to metal-free or copper-catalyzed reactions observed in benzothiazole derivatives , where iodides were replaced efficiently under mild conditions.

Acylation of the Amino Group

The primary amine (-NH₂) at position 2 can undergo acylation with acylating agents (e.g., acetyl chloride, benzoyl chloride) to form amides. For instance:

-

Reaction with acetyl chloride : Formation of 2-acetamido-5-(iodomethyl)-4,5-dihydro-1,3-thiazole.

-

Reaction with polysubstituted benzoic acids : Synthesis of benzamide derivatives, as observed in analogous benzothiazole systems .

This reaction is facilitated by the nucleophilic amine group and typically proceeds under basic or neutral conditions.

Schiff Base Formation

The amine group can react with aldehydes or ketones to form Schiff bases (imines) under acidic or basic conditions. For example:

-

Reaction with benzaldehyde : Formation of a benzylideneamino derivative via condensation.

-

Microwave-assisted synthesis : Accelerated imine formation under microwave irradiation, as reported for similar thiazole derivatives .

This reaction is critical for generating bioactive compounds, as Schiff bases often exhibit antimicrobial or antifungal activities .

Annulation Reactions

The amidine-like nitrogen atoms in the thiazole ring may participate in cyclization with electrophiles, forming fused heterocycles. For example:

-

Reaction with ketones : Oxidative cyclization to form imidazo[1,2-b]thiazoles, analogous to transformations observed in benzothiazole systems .

-

Use of acidic catalysts : Scandium triflate or cellulose-based nanocatalysts may facilitate dehydration and cyclization, as seen in quinazoline-forming reactions .

Oxidative and Redox Transformations

The partially saturated thiazole ring may undergo oxidation to form a fully aromatic thiazole. For example:

-

Oxidation with reagents like H₂O₂ or KMnO₄ : Conversion to 2-amino-5-methylthiazole derivatives.

-

Reduction : Potential reduction of sulfur-containing groups, though this is less common in thiazole chemistry.

Cross-Coupling Reactions

The iodomethyl group could enable metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). For instance:

-

Suzuki coupling : Replacement of iodide with aryl groups using palladium catalysts and boronic acids.

-

Heck coupling : Formation of vinylic bonds with alkenes.

These reactions are inferred from analogous processes in benzothiazole chemistry , where transition metal catalysis facilitated cyclization and coupling.

Data Table: Representative Reactions and Conditions

Scientific Research Applications

5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound with various promising applications in medicinal chemistry, particularly in antimicrobial research. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent scientific studies.

Synthesis of 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine

The synthesis of 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of thiazole derivatives with iodomethyl reagents. The general synthetic pathway includes:

- Starting Materials : Thiazole precursors, such as 4,5-dihydro-1,3-thiazol-2-amine.

- Reagents : Iodomethylating agents (e.g., iodomethane) in the presence of a base.

- Reaction Conditions : The reaction is usually conducted under reflux conditions to facilitate the formation of the iodomethyl derivative.

The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine. The compound has been evaluated for its activity against various bacterial and fungal strains:

- Bacterial Activity : In vitro tests have shown that derivatives of thiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine demonstrated minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against resistant strains .

- Fungal Activity : The compound has also been tested against fungal pathogens such as Aspergillus species. Some derivatives were found to be equipotent or more effective than standard antifungal agents like ketoconazole .

Structure-Activity Relationship

The biological activity of thiazole derivatives is influenced by their structural features. Modifications at specific positions on the thiazole ring can enhance or diminish antimicrobial efficacy:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 2 | Generally increases antibacterial activity |

| Amino group at position 2 | Can enhance antifungal properties |

| Halogen substitutions | Varying electronegativity affects overall potency |

This relationship underscores the importance of chemical modifications in developing more effective antimicrobial agents.

Case Studies

- Study on Antibacterial Efficacy : A study evaluating a series of thiazole derivatives found that compounds with specific substitutions showed enhanced activity against biofilm-forming bacteria like Pseudomonas aeruginosa. These compounds not only inhibited planktonic growth but also reduced biofilm formation significantly .

- Antifungal Studies : Another research focused on the antifungal properties of thiazole derivatives against Aspergillus fumigatus, a common pathogen in immunocompromised patients. The study reported that certain derivatives exhibited strong antifungal activity with MIC values lower than those of established treatments .

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom plays a crucial role in the compound’s reactivity, facilitating the formation of covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Dihydrothiazole Derivatives

Table 1: Key Structural and Molecular Features

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine | Iodomethyl (5), NH₂ (2) | C₄H₇IN₂S | 266.08 g/mol | Dihydrothiazole core; iodine’s polarizability and steric effects |

| 5-(Bromomethyl)-N-(2,5-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine (Ev8) | Bromomethyl (5), dichlorophenyl (N) | C₁₀H₁₀BrCl₂N₂S | 364.08 g/mol | Bromine substituent; dichlorophenyl enhances lipophilicity |

| N-(4-Chloro-2-methoxy-5-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine (Ev15) | Chloro, methoxy, methyl (aryl), NH₂ (2) | C₁₁H₁₃ClN₂OS | 256.75 g/mol | Polar methoxy group; chloro and methyl improve hydrophobic interactions |

| (5R)-5-Methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine (Ev16) | Methyl (5), phenylethyl (N) | C₁₂H₁₆N₂S | 220.33 g/mol | Chiral center; phenylethyl enhances aromatic interactions |

| 5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine (Ev10) | Dichlorobenzyl (5), methyl (4), NH₂ (2) | C₁₁H₁₀Cl₂N₂S | 273.18 g/mol | Fully aromatic thiazole; dichlorobenzyl increases steric bulk |

Key Observations:

- Halogen Effects : The iodine atom in the target compound offers greater polarizability and van der Waals interactions compared to bromine (Ev8) or chlorine (Ev15, Ev10). This may enhance binding affinity in biological targets but reduce aqueous solubility .

- Electronic Properties : Electron-withdrawing groups (e.g., iodine, chlorine) improve stability and reactivity in nucleophilic substitutions, as seen in antitumor thiadiazoles (Ev1) .

Key Observations:

- Antitumor Potential: Thiadiazole derivatives with halogen substituents (Ev1) demonstrate higher inhibitory activity than cisplatin, suggesting that the iodine in the target compound could similarly enhance bioactivity .

- Hydrogen Bonding : Crystallographic data (Ev12, Ev13) shows that dihydrothiazoles form intermolecular N–H···N bonds, which may stabilize protein-ligand interactions .

Biological Activity

5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and the implications for future research.

The molecular formula of 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine is with a molecular weight of 206.18 g/mol. The compound features a thiazole ring substituted with an iodomethyl group, which may influence its biological properties.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study synthesized various thiazole derivatives and assessed their antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds derived from thiazole structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 20–28 µg/mL against Staphylococcus aureus and Bacillus subtilis, indicating promising antibacterial potential .

- Antifungal Activity : The synthesized compounds also showed antifungal activity against strains like Candida albicans, with varying degrees of effectiveness .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. Various studies have indicated that modifications to the thiazole structure can enhance its cytotoxic effects on cancer cell lines.

- Mechanism of Action : Research indicates that certain thiazole derivatives induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. For example, compounds were found to cause G0/G1 cell cycle arrest in leukemia cell lines .

- In Vitro Studies : In vitro evaluations demonstrated that some thiazole derivatives exhibited IC50 values as low as 0.78 µM against K562 leukemia cells, suggesting strong antitumor activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is critical in understanding how modifications to the thiazole ring affect biological activity:

Case Studies

- Study on Antitumor Activity : A series of 2-amino-thiazole derivatives were evaluated for their anticancer properties. The introduction of various substituents led to significant variations in activity, with some compounds showing exceptional potency against multiple cancer cell lines .

- Antimicrobial Evaluation : Another study focused on synthesizing and testing various thiazole derivatives for antimicrobial efficacy. The results indicated that para-substituted compounds exhibited better antibacterial effects, particularly against Gram-positive strains .

Q & A

Q. What are the established synthetic routes for 5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine, and what key reaction conditions are required?

The compound can be synthesized via cyclization reactions of N-allyl thioureas or related precursors with halogenating agents. For example, iodomethyl derivatives are often prepared using iodine or N-iodosuccinimide (NIS) under controlled conditions. A critical step involves ensuring regioselectivity during cyclization, as conjugated double bonds in precursors (e.g., aromatic systems) may divert the reaction pathway . Typical conditions include refluxing in polar aprotic solvents (e.g., dichloromethane or acetonitrile) with stoichiometric iodine. Post-reaction purification often involves column chromatography or recrystallization from DMF/acetic acid mixtures .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm the thiazoline ring structure and iodomethyl substituent.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (iodine exhibits a distinct signature).

- X-ray crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL for refinement) is widely used to analyze crystal packing and hydrogen-bonding networks .

Q. How can impurities or byproducts be minimized during synthesis?

Impurities often arise from incomplete cyclization or halogenation side reactions. Strategies include:

- Using excess halogenating agents (e.g., NIS) to drive the reaction to completion.

- Employing anhydrous conditions to prevent hydrolysis of intermediates.

- Recrystallization from DMF/acetic acid (1:1) to isolate the pure product, as demonstrated in analogous thiazole syntheses .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization reactions be addressed?

Regioselectivity issues, such as undesired bicyclic product formation, may arise when precursors contain conjugated systems (e.g., allyl groups attached to aromatic rings). To mitigate this:

Q. What computational or experimental methods resolve contradictions in crystallographic data?

Conflicts in crystallographic data (e.g., bond lengths or angles) can arise from disorder or twinning. Solutions include:

- SHELXL refinement : Apply restraints or constraints for disordered atoms.

- High-resolution data collection : Use synchrotron radiation for small-molecule crystals.

- Hydrogen-bonding analysis : Validate molecular geometry against hydrogen-bond donor/acceptor patterns observed in similar thiazoline derivatives (e.g., C–H···O/N interactions) .

Q. How is the compound’s biological activity evaluated, and what structural features influence potency?

Biological evaluation typically involves:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines.

Key structural determinants include: - The iodomethyl group’s electrophilicity, which may enhance DNA alkylation or enzyme inhibition.

- The dihydrothiazole ring’s conformation, which affects binding to biological targets (e.g., kinases or proteases) .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Intermediate stabilization : Protect amine groups with Boc or Fmoc groups during halogenation steps.

- Catalytic acceleration : Use Lewis acids (e.g., ZnCl) to enhance cyclization rates.

- Flow chemistry : Continuous-flow systems improve heat/mass transfer for exothermic halogenation steps .

Methodological Notes

- Crystallography : For structure validation, deposit data in the Cambridge Structural Database (CSD) or Crystallography Open Database (COD) .

- Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results with triplicate experiments .

- Data analysis : Use software like Mercury (for crystallography) and GraphPad Prism (for bioactivity statistics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.